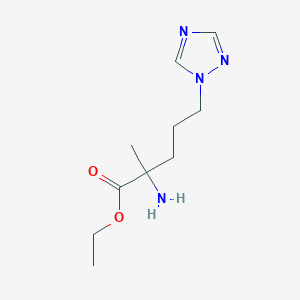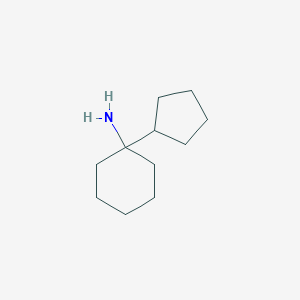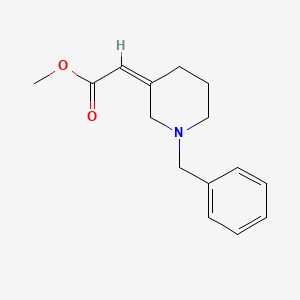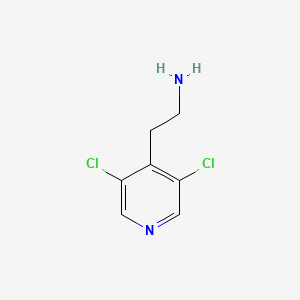
2-(3,5-Dichloropyridin-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichloropyridin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H8Cl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloropyridin-4-yl)ethan-1-amine typically involves the reaction of 3,5-dichloropyridine with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(3,5-Dichloropyridin-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropyridin-4-yl)ethan-1-amine
- 2-(4-Chloropyridin-3-yl)ethan-1-amine
- 2-(3,5-Dichloropyridin-4-yl)ethanol
Uniqueness
2-(3,5-Dichloropyridin-4-yl)ethan-1-amine is unique due to the presence of two chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substitution patterns or functional groups.
Properties
Molecular Formula |
C7H8Cl2N2 |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2-(3,5-dichloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c8-6-3-11-4-7(9)5(6)1-2-10/h3-4H,1-2,10H2 |
InChI Key |
SBUIYZHUWTVUME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


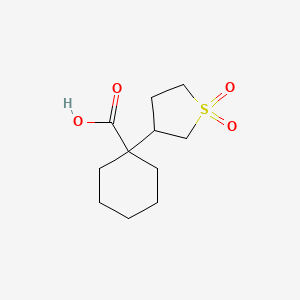






![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)
